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Compound of Interest

Compound Name: 5,7-Diacetoxy-8-methoxyflavone

Cat. No.: B562665

An In-depth Technical Guide to 5,7-Diacetoxy-8-
methoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Diacetoxy-8-methoxyflavone is a naturally occurring flavone derivative found in plant
species of the Scutellaria genus. This technical guide provides a comprehensive overview of its
chemical structure, properties, and known biological activities. The document is intended for
researchers, scientists, and professionals in the field of drug development who are interested in
the therapeutic potential of this compound. All quantitative data is presented in structured
tables, and relevant biological pathways and experimental workflows are visualized using
diagrams.

Chemical Structure and Properties

5,7-Diacetoxy-8-methoxyflavone, also known by its synonyms (7-acetyloxy-8-methoxy-4-oxo-
2-phenylchromen-5-yl)acetate and 5,7-Dihydroxy-8-methoxyflavone diacetate, is a flavonoid
characterized by a C6-C3-C6 backbone.[1] The core structure consists of a chromen-4-one ring
system substituted with a phenyl group at position 2. The A ring of the chromen-4-one is further
substituted with two acetoxy groups at positions 5 and 7, and a methoxy group at position 8.
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Physicochemical Properties

A summary of the key physicochemical properties of 5,7-Diacetoxy-8-methoxyflavone is
provided in Table 1. The compound presents as a crystalline solid.[1] While a specific melting
point has not been definitively reported in the available literature, its crystalline nature suggests
a distinct melting temperature. Information on its solubility in various organic solvents is not
extensively documented, which is a critical consideration for experimental design and
formulation development.

Table 1: Physicochemical Properties of 5,7-Diacetoxy-8-methoxyflavone

Property Value Source
Molecular Formula C20H1607 [1]
Molecular Weight 368.34 g/mol [1]
CAS Number 23246-80-2 [1]
Appearance Crystalline Solid [1]
XLogP3-AA 2.7 [1]
Topological Polar Surface Area  88.1 A2 [1]
Rotatable Bond Count 6 [1]

Hydrogen Bond Acceptor
ydrog p 7 [1]
Count

Spectral Data

Detailed experimental spectral data (*H NMR, 3C NMR, IR, Mass Spectrometry) for 5,7-
Diacetoxy-8-methoxyflavone are not readily available in public databases. However, the
expected spectral characteristics can be inferred from the known structures of similar flavonoid
compounds. Researchers seeking to confirm the identity of this compound should perform
comprehensive spectroscopic analysis.

Biological Activity and Mechanism of Action
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The primary reported biological activity of 5,7-Diacetoxy-8-methoxyflavone is its role as an
inhibitor of cyclic adenosine monophosphate (cCAMP) phosphodiesterase (PDE).[2]
Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the
second messengers cCAMP and cGMP. By inhibiting the degradation of cAMP, 5,7-Diacetoxy-8-
methoxyflavone can potentiate the signaling pathways mediated by this crucial second
messenger.

Inhibition of cAMP Phosphodiesterase

The specific isoform(s) of phosphodiesterase that 5,7-Diacetoxy-8-methoxyflavone targets
and its potency (e.g., ICso value) have not been reported in the reviewed literature. This
information is critical for understanding its therapeutic potential and for designing further
studies.

cAMP Signaling Pathway

The inhibition of cCAMP phosphodiesterase by 5,7-Diacetoxy-8-methoxyflavone leads to an
accumulation of intracellular cAMP. This, in turn, can activate various downstream effectors,
most notably Protein Kinase A (PKA). The activation of PKA can lead to the phosphorylation of
a multitude of substrate proteins, thereby modulating a wide range of cellular processes,
including gene expression, metabolism, and cell proliferation. A simplified diagram of this
signaling pathway is presented below.
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Caption: Simplified cAMP signaling pathway inhibited by 5,7-Diacetoxy-8-methoxyflavone.
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Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, isolation, and biological
evaluation of 5,7-Diacetoxy-8-methoxyflavone are not currently available in the public
domain. The following sections outline general methodologies that can be adapted for these
purposes based on standard practices for flavonoid chemistry and pharmacology.

Synthesis

A plausible synthetic route to 5,7-Diacetoxy-8-methoxyflavone would likely start from the
corresponding dihydroxyflavone, 5,7-Dihydroxy-8-methoxyflavone (also known as wogonin).
The dihydroxyflavone could be acetylated using acetic anhydride in the presence of a base
such as pyridine or a milder catalyst like sodium acetate.

General Acetylation Protocol:

e Dissolve 5,7-Dihydroxy-8-methoxyflavone in a suitable solvent (e.g., pyridine or a mixture of
acetic anhydride and a catalyst).

e Add acetic anhydride to the solution.

 Stir the reaction mixture at room temperature or with gentle heating until the reaction is
complete, monitoring by thin-layer chromatography (TLC).

o Upon completion, pour the reaction mixture into ice-water to precipitate the product.
e Collect the precipitate by filtration, wash thoroughly with water, and dry.

» Purify the crude product by recrystallization from an appropriate solvent system (e.g.,
ethanol/water) or by column chromatography on silica gel.

A generalized workflow for the synthesis is depicted below.
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Synthesis Workflow
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Caption: General workflow for the synthesis of 5,7-Diacetoxy-8-methoxyflavone.
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Isolation from Natural Sources

5,7-Diacetoxy-8-methoxyflavone is a natural product found in plants of the Scutellaria genus.
[2] A general procedure for its isolation would involve the following steps:

o Extraction: Dried and powdered plant material (e.g., leaves and stems of Scutellaria) is
extracted with a suitable organic solvent, such as methanol or ethanol, using techniques like
maceration or Soxhlet extraction.

o Fractionation: The crude extract is then partitioned between immiscible solvents of
increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate
compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and
butanol fractions.

o Chromatographic Purification: The flavonoid-rich fraction is subjected to repeated column
chromatography on silica gel or Sephadex LH-20, using a gradient of solvents to isolate the
individual compounds.

» Structure Elucidation: The structure of the purified compound is confirmed using
spectroscopic methods such as NMR (*H, 3C, COSY, HMQC, HMBC), mass spectrometry,
and IR spectroscopy.

Phosphodiesterase Inhibition Assay

To quantify the inhibitory activity of 5,7-Diacetoxy-8-methoxyflavone against CAMP
phosphodiesterase, a standard in vitro enzyme assay can be employed.

General Assay Protocol:

o Recombinant human phosphodiesterase enzyme is incubated with the substrate, CAMP, in a
suitable assay buffer.

e The reaction is initiated by the addition of the enzyme.

e The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,
37°C).
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The amount of cCAMP remaining or the amount of product (AMP) formed is quantified. This
can be done using various methods, including radioimmunoassay (RIA), enzyme-linked
immunosorbent assay (ELISA), or fluorescence polarization-based assays.

To determine the ICso value, the assay is performed with a range of concentrations of 5,7-
Diacetoxy-8-methoxyflavone. The concentration of the compound that inhibits 50% of the
enzyme activity is determined by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Future Perspectives

5,7-Diacetoxy-8-methoxyflavone represents a promising scaffold for the development of
novel therapeutic agents, particularly for conditions where modulation of the cAMP signaling
pathway is beneficial. However, significant research is still required to fully characterize its
pharmacological profile. Key areas for future investigation include:

Determination of specific physical properties: A definitive melting point and solubility in a
range of solvents are needed for practical laboratory use and formulation.

Comprehensive spectral analysis: Full characterization by H NMR, 3C NMR, IR, and high-
resolution mass spectrometry is essential for unambiguous identification.

Elucidation of the specific PDE isoform(s) inhibited and determination of ICso values: This is
crucial for understanding its potency and selectivity.

In vivo studies: Evaluation of the compound's efficacy, pharmacokinetics, and safety in
animal models of relevant diseases is a necessary next step in the drug development
process.

This technical guide provides a foundation for further research into the chemical and biological
properties of 5,7-Diacetoxy-8-methoxyflavone. The information presented herein should aid
researchers in designing and conducting experiments to further explore the therapeutic
potential of this interesting natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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